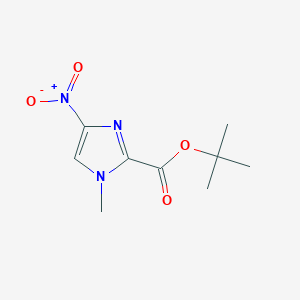

Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Description

Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a nitro-substituted imidazole derivative featuring a tert-butyl ester group at position 2 and a methyl group at position 1. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its nitro group for further functionalization and the tert-butyl ester for stability during synthetic processes. Its molecular formula is C₁₀H₁₃N₃O₄, with a molecular weight of 239.23 g/mol .

Properties

IUPAC Name |

tert-butyl 1-methyl-4-nitroimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)7-10-6(12(14)15)5-11(7)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILGOBSGMYVRDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate can be achieved through several methods. One common method involves the reaction of 1-methyl-4-nitroimidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols, organic solvents like dichloromethane.

Hydrolysis: Aqueous acid or base solutions, elevated temperatures.

Major Products Formed

Reduction: 1-methyl-4-amino-1H-imidazole-2-carboxylate.

Substitution: Various substituted imidazole derivatives.

Hydrolysis: 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is primarily recognized for its role in the development of pharmaceutical agents. Its structure allows it to function as a versatile building block in the synthesis of bioactive compounds.

Case Study: Anticancer Activity

Research has indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study published in RSC Advances demonstrated that such compounds could inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The compound's nitro group is believed to play a crucial role in enhancing its biological activity.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other imidazole derivatives.

Synthesis Protocols

Recent advancements have highlighted various synthetic routes utilizing this compound. For example, it can be synthesized through a multi-step process involving the reaction of nitro-substituted precursors with tert-butyl esters under specific catalytic conditions. This method not only yields high purity products but also allows for the functionalization at different positions on the imidazole ring .

Material Science

In material science, this compound has been explored for its potential use in creating advanced materials with specific properties.

Polymer Composites

The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and mechanical properties. Research indicates that when blended with certain polymers, it improves the overall performance characteristics, making it suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, ester groups, or nitro group orientation. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations:

Nitro Group Position : Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (similarity score 0.94) shares near-identical structure but places the nitro group at position 5 instead of 2. This positional isomerism impacts electronic properties and reactivity .

Ester Group Variation : Replacing the tert-butyl ester with methyl (e.g., Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate) reduces steric bulk, enhancing solubility in polar solvents but lowering hydrolytic stability .

Lack of Nitro Group : tert-Butyl 4-methyl-1H-imidazole-1-carboxylate lacks the nitro group, resulting in lower molecular weight and altered reactivity (e.g., reduced electrophilicity) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | LogP (Predicted) | Solubility (Water) | Stability |

|---|---|---|---|

| This compound | 1.2 | Low | Stable under inert conditions |

| Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | 0.8 | Moderate | Sensitive to light |

| Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | 0.5 | High | Hydrolytically labile |

| tert-Butyl 4-methyl-1H-imidazole-1-carboxylate | 1.5 | Very low | Highly stable |

Key Observations:

- Lipophilicity : The tert-butyl group increases LogP (1.2 vs. 0.5 for methyl ester), favoring membrane permeability but reducing aqueous solubility .

- Stability : The tert-butyl ester enhances hydrolytic stability compared to methyl/ethyl esters, making it preferable for multi-step syntheses .

- Nitro Group Impact : The nitro group in the target compound introduces polarity but may contribute to photodegradation risks, as seen in Ethyl 1-methyl-5-nitro analogs .

Biological Activity

Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS Number: 179983-49-4) is a compound of significant interest in medicinal chemistry due to its biological activity. The presence of the nitro group and the imidazole ring structure contributes to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.23 g/mol. The compound features a tert-butyl group, which enhances solubility and stability, and a nitro group that can participate in various chemical transformations.

Antimicrobial Properties

Research indicates that compounds with nitroimidazole structures, including this compound, exhibit significant antimicrobial activity . A study highlighted the effectiveness of related nitroimidazole derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below clinically relevant thresholds .

Table 1: Antimicrobial Activity of Related Nitroimidazole Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Nitroimidazole A | S. aureus | 0.5 |

| Nitroimidazole B | E. coli | 1.0 |

| This compound | K. pneumoniae | TBD |

The biological activity of this compound is largely attributed to the reduction of the nitro group , leading to reactive intermediates that can interact with cellular components, potentially disrupting essential metabolic processes or inhibiting enzyme activity . This mechanism is similar to that observed in other nitro-containing compounds used in clinical settings, such as metronidazole.

Study on Antibacterial Efficacy

A notable case study conducted by Foroumadi et al. explored the synthesis and antibacterial properties of various nitroimidazole derivatives, including this compound. The study reported that these compounds exhibited significant inhibition against both methicillin-resistant and sensitive strains of S. aureus, demonstrating their potential as therapeutic agents against resistant bacterial infections .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of related compounds in animal models. These studies typically involve evaluating the pharmacokinetics and bioavailability of the compounds, alongside their therapeutic effects against infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate?

- Methodological Answer : Synthesis requires careful optimization of nitro-group introduction and esterification. Key steps include:

- Use of tert-butyl protecting groups to enhance steric control during nitration .

- Selection of nitrating agents (e.g., HNO₃/H₂SO₄ or AcONO₂) to minimize side reactions, monitored via TLC or HPLC .

- Purification via silica gel chromatography or recrystallization to isolate the nitroimidazole intermediate .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm tert-butyl (δ ~1.4 ppm for C(CH₃)₃), methyl (δ ~3.7 ppm), and nitro-group electronic effects on imidazole protons .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

- Mass Spectrometry : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~100) .

Q. What purification strategies are effective for removing nitro-group byproducts?

- Methodological Answer :

- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate nitro derivatives from unreacted starting materials .

- Recrystallization : Ethanol/water mixtures exploit differential solubility of nitroimidazole derivatives .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model nitro-group regioselectivity and transition states .

- Machine Learning : Train models on existing imidazole nitration data to predict optimal conditions (e.g., solvent, catalyst) .

- Solvent Screening : COSMO-RS simulations evaluate solvent effects on reaction energy barriers .

Q. What crystallographic strategies resolve structural ambiguities in nitroimidazole derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution X-ray data to refine torsional angles and hydrogen bonding .

- Hydrogen Bond Analysis : Apply graph set analysis (Etter’s method) to classify intermolecular interactions (e.g., N–H···O nitro) in crystal packing .

- Twinned Data Handling : SHELXD/SHELXE pipelines robustly phase twinned crystals common in nitroimidazoles .

Q. How to address contradictory data in reaction yield vs. nitro-group positioning?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, nitration time) and identify dominant factors .

- Isotopic Labeling : ¹⁵N-labeled imidazole precursors track nitro-group orientation via 2D NMR (HSQC) .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR to correlate nitro-addition pathways with yield discrepancies .

Q. What mechanistic insights explain nitro-group stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Use UV-Vis spectroscopy (λ ~270 nm for nitro absorption) to quantify degradation kinetics .

- DFT Calculations : Model protonation effects on nitro-group resonance and bond dissociation energies .

- LC-MS/MS : Identify hydrolysis products (e.g., carboxylic acid derivatives) under acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.